![molecular formula C21H19ClN6 B416435 1-(3-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine CAS No. 305337-67-1](/img/structure/B416435.png)
1-(3-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
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Overview
Description
The compound “1-(3-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine” is a complex organic molecule. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a pyrazolo[3,4-d]pyrimidine moiety, which is a fused ring system containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a phenyl ring (a six-membered carbon ring) with a chlorine atom at the 3-position. The piperazine ring is also attached to a pyrazolo[3,4-d]pyrimidine moiety, which is a fused ring system containing two nitrogen atoms .Scientific Research Applications
Oncology Research
This compound has shown promise in cancer research due to its structural similarity to other pyrazolopyrimidine derivatives, which have been studied for their antitumor effects. For instance, derivatives like piritrexim target dihydrofolate reductase (DHFR) and exhibit antitumor activity .
Neurological Disorders
The piperazine moiety is a common feature in drugs targeting neurological conditions. There is potential for this compound to be modified for the treatment of diseases like Parkinson’s and Alzheimer’s, given the precedent of piperazine derivatives in these areas .
Antimicrobial Activity
Piperazine compounds are known for their antimicrobial properties. This particular compound could be explored for its efficacy against bacterial strains, potentially leading to new antibacterial agents .
Psychiatric Treatment
Given the structural relation to compounds used in mental health treatment, there is potential for this compound to be developed into medications for psychiatric disorders, such as depression or schizophrenia .
Inflammation and Pain Management
The anti-inflammatory properties of piperazine derivatives suggest that this compound could be researched for use in pain management and inflammation control .
Cardiovascular Research
Compounds with a piperazine structure have been investigated for their cardiovascular effects. This compound could be studied for its potential benefits in treating heart-related conditions .
Metabolic Diseases
There is a possibility for this compound to be used in the study of metabolic diseases, including diabetes, due to the therapeutic potential of related piperazine derivatives in these conditions .
Drug Development and Synthesis
This compound could serve as a key intermediate in the synthesis of more complex molecules with pharmaceutical applications, leveraging its piperazine core for the development of new drugs .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been reported to exhibit anticancer activity . They are also known to inhibit various enzymes and receptors, which could potentially be the targets of this compound .
Mode of Action
For instance, some pyrazolo[3,4-d]pyrimidines have been reported to inhibit the α-amylase enzyme, which is involved in the breakdown of complex carbohydrates into glucose .
Biochemical Pathways
Given the potential antitumor and enzyme inhibitory activities of similar compounds, it can be speculated that this compound might affect pathways related to cell proliferation and carbohydrate metabolism .
Pharmacokinetics
It’s worth noting that the piperazine moiety, which is present in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that it might lead to changes in cell proliferation and carbohydrate metabolism .
properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6/c22-16-5-4-8-18(13-16)26-9-11-27(12-10-26)20-19-14-25-28(21(19)24-15-23-20)17-6-2-1-3-7-17/h1-8,13-15H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZULHMAKYNBAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine |
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